5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester
Overview
Description
5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester is a heterocyclic organic compound with the molecular formula C7H11N3O2 It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester typically involves the reaction of ethyl imidazole-4-carboxylate with formaldehyde and ammonia. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonia.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole-4-carboxylic acid derivatives.
Reduction: 5-Aminomethyl-3H-imidazole-4-carbinol.
Substitution: Various substituted imidazole derivatives depending on the reagent used.
Scientific Research Applications
5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, which can influence the activity of metalloenzymes. Additionally, the amino group can form hydrogen bonds with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-imidazole-4-carboxamide: Similar structure but with a carboxamide group instead of an ester.
4-Amino-5-carbamoylimidazole: Contains a carbamoyl group at the 5-position.
5-Amino-3-methylisoxazole-4-carboxylic acid: Similar structure but with an isoxazole ring.
Uniqueness
5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester is unique due to the presence of both an amino group and an ester group on the imidazole ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
ethyl 5-(aminomethyl)-1H-imidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-2-12-7(11)6-5(3-8)9-4-10-6/h4H,2-3,8H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRZLDQFXPGVSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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